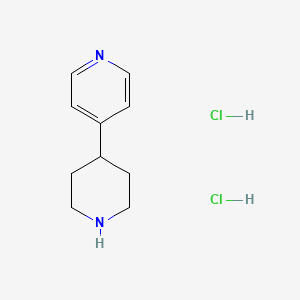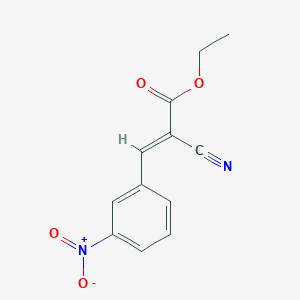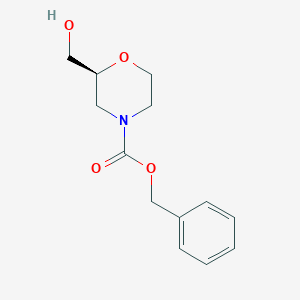
(S)-benzyl 2-(hydroxymethyl)morpholine-4-carboxylate
Vue d'ensemble
Description
“(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C10H19NO4 . It is used for research and development purposes .
Synthesis Analysis
Morpholines, including “(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate”, are often synthesized from 1,2-amino alcohols and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of “(S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate” is 217.262 Da . The InChI code for this compound is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 .Chemical Reactions Analysis
The synthesis of morpholines often involves reactions with 1,2-amino alcohols, aziridines, epoxides, and related compounds . Specific reaction mechanisms and conditions can vary depending on the specific morpholine being synthesized .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Antineoplastic Properties
A study by Al‐Ghorbani et al. (2017) synthesized derivatives of 4-benzyl-morpholine-2-carboxylic acid, which showed significant antiproliferative activity against various neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. These compounds displayed potential in cancer progression inhibition through cell cycle arrest and apoptosis induction (Al‐Ghorbani et al., 2017).
Synthesis of Novel Compounds
King and Martin (1991) described syntheses of novel 2-morpholine carboxylic acid derivatives, which were further converted into unique ring systems. These syntheses contribute to the expanding library of morpholine derivatives (King & Martin, 1991).
Ionic Liquid Synthesis
Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, creating morpholinium ionic liquids. These compounds were evaluated for their physicochemical properties, cytotoxicity, and biodegradability, indicating potential applications in biomass solvents and other industrial applications (Pernak et al., 2011).
Development of Polyesteramides
A study by Veld, Dijkstra, and Feijen (1992) focused on creating morpholine-2,5-dione derivatives for the synthesis of polyesteramides. These materials have potential applications in biodegradable plastics and other materials science fields (Veld, Dijkstra, & Feijen, 1992).
Catalytic Applications
Imada et al. (1996) explored the catalytic cross double carbonylation of secondary amines and alcohols, using morpholine derivatives. This process holds significance in the synthesis of biologically active nitrogen compounds (Imada et al., 1996).
Chemical Reactions with N-nucleophiles
Semenova et al. (2020) investigated the reactions of 2-morpholinochromanes with N-nucleophiles. Their study contributes to the understanding of the chemistry of chroman-2-ols and their potential applications in organic synthesis (Semenova et al., 2020).
Synthesis of Radioligands
Lin and Ding (2004) synthesized radioligands related to morpholine derivatives for imaging the norepinephrine transporter with positron emission tomography (PET). This research is relevant to neurological imaging and the study of the nervous system (Lin & Ding, 2004).
Safety and Hazards
The compound is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVTXHHMCVAPDT-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)
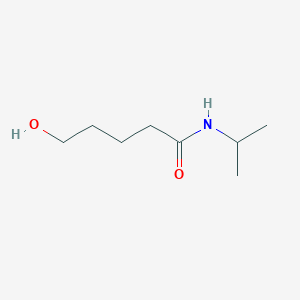
![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)
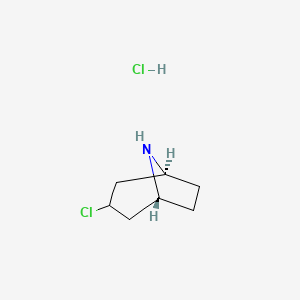

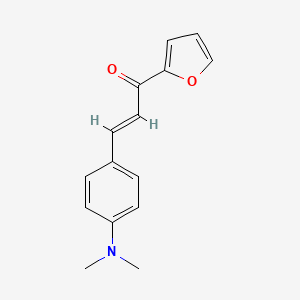
![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)

